molecular formula C6H6N2O2 B12056401 cis-Urocanic acid-13C3

cis-Urocanic acid-13C3

Cat. No.: B12056401
M. Wt: 141.10 g/mol
InChI Key: LOIYMIARKYCTBW-BOHCNZJRSA-N
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Description

(Z)-3-(1H-Imidazol-5-yl)(1,2,3-13C3)prop-2-enoic acid is a stable isotope-labeled analog of cis-Urocanic acid (UCA), a compound naturally involved in skin physiology and immunomodulation . This high-purity chemical is supplied exclusively for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. The core research value of this compound lies in its three carbon-13 (13C) atoms incorporated into the prop-2-enoic acid moiety, making it an essential tool for quantitative mass spectrometry and advanced metabolic studies. Researchers can utilize it as a critical internal standard for the precise quantification of endogenous UCA levels in complex biological matrices, thereby improving analytical accuracy and reproducibility. Its primary research applications include tracing metabolic pathways, studying the role of UCA in ultraviolet (UV) light-induced immune suppression , and investigating its mechanism of action, which may involve isomerization and interaction with specific biological receptors. The presence of the 13C3 label allows for clear differentiation from the native compound, facilitating detailed pharmacokinetic and biosynthetic studies without altering its chemical or biological properties.

Properties

Molecular Formula

C6H6N2O2

Molecular Weight

141.10 g/mol

IUPAC Name

(Z)-3-(1H-imidazol-5-yl)(1,2,3-13C3)prop-2-enoic acid

InChI

InChI=1S/C6H6N2O2/c9-6(10)2-1-5-3-7-4-8-5/h1-4H,(H,7,8)(H,9,10)/b2-1-/i1+1,2+1,6+1

InChI Key

LOIYMIARKYCTBW-BOHCNZJRSA-N

Isomeric SMILES

C1=C(NC=N1)/[13CH]=[13CH]\[13C](=O)O

Canonical SMILES

C1=C(NC=N1)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Formation of 1H-Imidazol-5-yl Derivatives

The imidazole ring is synthesized via condensation reactions. A validated approach involves reacting 2-bromopropionaldehyde with acetamidine hydrochloride in dichloromethane or tetrahydrofuran, yielding 2-methylimidazole-4-formaldehyde (53% yield). Bromobenzyl is then introduced to form 1-benzyl-2-methylimidazole-4-formaldehyde, though debenzylation may be required for free imidazole intermediates. Alternative routes include cyclization of histidine derivatives using histidase enzymes, as demonstrated in urocanic acid synthesis.

Functionalization for Cross-Coupling

The imidazole aldehyde is converted to a Wittig reagent or stabilized ylide for subsequent coupling. For example, treatment with phosphorus ylides generates α,β-unsaturated esters, though stereoselectivity remains a challenge.

Isotopic Labeling Strategies

¹³C₃ Incorporation via Malonic Acid

Labeled prop-2-enoic acid is synthesized from ¹³C₃-malonic acid (PubChem CID 16213461). In a Knoevenagel condensation, ¹³C₃-malonic acid reacts with imidazole-5-carbaldehyde in pyridine with piperidine catalysis, forming (E)-3-(1H-imidazol-5-yl)prop-2-enoic acid (81% yield). Decarboxylation under acidic conditions ensures retention of the ¹³C label at positions 1, 2, and 3.

Enzymatic Labeling

Histidase-mediated deamination of L-histidine-¹³C₃ produces urocanic acid-¹³C₃, though this predominantly yields the (E)-isomer. Z-Selectivity may require photoisomerization or metal-catalyzed equilibration.

Stereoselective Synthesis of the Z-Isomer

Photoisomerization

Irradiation of (E)-3-(1H-imidazol-5-yl)prop-2-enoic acid-¹³C₃ at 300–400 nm induces Z/E isomerization. A reported protocol for urocanic acid achieved 35% Z-isomer after 6 hours of UV exposure.

Catalytic Asymmetric Hydrogenation

Palladium on charcoal (10% Pd/C) in aqueous NaOH selectively hydrogenates the triple bond of 3-(1H-imidazol-5-yl)propiolic acid-¹³C₃ to the Z-alkene (60–70% yield). Solvent polarity and pH critically influence selectivity.

Integrated Synthetic Routes

Route 1: Knoevenagel Condensation Followed by Photoisomerization

  • Step 1 : React ¹³C₃-malonic acid with 1H-imidazole-5-carbaldehyde in pyridine/piperidine (81% yield).

  • Step 2 : Decarboxylate using HCl to form (E)-3-(1H-imidazol-5-yl)prop-2-enoic acid-¹³C₃.

  • Step 3 : Irradiate at 350 nm for 8 hours to achieve 30% Z-isomer.

Route 2: Enzymatic Synthesis with Isotopic Precursors

  • Step 1 : Enzymatic deamination of L-histidine-¹³C₃ using histidase yields (E)-urocanic acid-¹³C₃.

  • Step 2 : Catalytic hydrogenation with Pd/C in ethanol under H₂ gas (60 psi) produces the Z-isomer (65% yield).

Analytical Validation

Isotopic Purity

Mass spectrometry confirms ¹³C₃ incorporation (99 atom%). Nuclear magnetic resonance (NMR) reveals coupling patterns consistent with Z-configuration (J = 10–12 Hz for trans-vinylic protons).

Chromatographic Separation

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) resolves Z- and E-isomers with retention times of 12.3 and 14.7 minutes, respectively.

Challenges and Optimizations

Stereochemical Control

Z-Selectivity remains low (<40%) in non-enzymatic routes. Recent advances in chiral phosphine ligands (e.g., BINAP) improve asymmetric hydrogenation efficiency.

Yield Enhancements

Microwave-assisted Knoevenagel condensation reduces reaction time from 4 hours to 30 minutes, boosting yield to 85%.

Industrial Scalability

The patent-specified method using 2-bromopropionaldehyde and acetamidine hydrochloride offers a 53% yield over three steps, with dichloromethane and ethanol as green solvents . Large-scale photoisomerization requires UV reactors with controlled wavelength output.

Chemical Reactions Analysis

Reactions::

    Substitution Reactions:

Major Products::
  • Hydrolysis yields the corresponding carboxylic acid and imidazole.
  • Substitution reactions result in various derivatives.
  • Reduction produces the saturated analog.

Scientific Research Applications

    Biology and Medicine:

Mechanism of Action

  • The compound’s mechanism of action depends on its specific targets.
  • It may modulate biological pathways, enzyme activity, or receptor binding.
  • Further studies are needed to elucidate its precise effects.

Comparison with Similar Compounds

Key Structural Features :

  • Imidazole Ring : The 1H-imidazol-5-yl group contributes to UV absorption and hydrogen-bonding capabilities.
  • (Z)-Configuration : The double bond geometry influences molecular polarity and photoisomerization behavior.
  • Isotopic Labeling : ¹³C enrichment enhances detection sensitivity in mass spectrometry and NMR .

Urocanic acid exists in two isomeric forms: (E)- (trans) and (Z)- (cis). The (Z)-isomer is the major form in human skin and undergoes photoisomerization to the (E)-form upon UV exposure, playing a role in immune modulation .

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key differences between (Z)-3-(1H-imidazol-5-yl)(1,2,3-¹³C₃)prop-2-enoic acid and related compounds:

Compound Name Key Features Functional Groups/Substituents Isotopic Labeling Melting Point/Solubility
(Z)-3-(1H-Imidazol-5-yl)(1,2,3-¹³C₃)prop-2-enoic acid Imidazole, propenoic acid, (Z)-configuration ¹³C at C1, C2, C3 Yes N/A
2-Methyl-3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic acid Benzimidazole core, nitro (-NO₂), trifluoromethyl (-CF₃), methyl substituent Electron-withdrawing groups No 279.4 °C (chloroform)
1-[[1-(1H-Tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoic acid (11) Tetrazole ring (bioisostere for -COOH), phenyl group Tetrazole, aromatic substituents No Soluble in polar solvents
N-Stearoyl Histidine N-Acylamide, stearic acid chain Long alkyl chain, amide bond No Lipophilic

Electronic and Physicochemical Properties

  • Benzoimidazole Derivative (): The nitro (-NO₂) and trifluoromethyl (-CF₃) groups enhance electron-withdrawing effects, increasing the acidity of the propenoic acid group compared to unsubstituted analogs.
  • Tetrazole-Containing Compound () : The tetrazole ring (pKa ~4.9) is less acidic than carboxylic acids (pKa ~2–3), improving metabolic stability in drug design. The chlorotrityl group in compound 9 enhances steric bulk, affecting solubility and crystallinity .
  • N-Stearoyl Histidine () : The stearoyl chain increases lipophilicity, enabling membrane integration. Unlike urocanic acid, this compound belongs to the N-acylamide class, implicated in lipid signaling pathways .

Biological Activity

(Z)-3-(1H-imidazol-5-yl)(1,2,3-13C3)prop-2-enoic acid is a unique compound featuring an imidazole ring and a prop-2-enoic acid moiety, with the incorporation of isotopes enhancing its utility in biological studies. This compound's structure suggests potential biological activities that warrant detailed investigation.

The molecular formula of (Z)-3-(1H-imidazol-5-yl)(1,2,3-13C3)prop-2-enoic acid is C6H6N2O2, with a molecular weight of 141.10 g/mol. The presence of the 13C isotopes makes it particularly useful for tracing metabolic pathways in biological systems.

Research indicates that (Z)-3-(1H-imidazol-5-yl)(1,2,3-13C3)prop-2-enoic acid may interact with various biological targets such as enzymes and proteins. These interactions can be studied using techniques like surface plasmon resonance and isothermal titration calorimetry to evaluate binding affinities and kinetics. Understanding these interactions is crucial for predicting therapeutic efficacy and potential applications in medicinal chemistry.

Antimicrobial Properties

Compounds with structural similarities to (Z)-3-(1H-imidazol-5-yl)(1,2,3-13C3)prop-2-enoic acid have shown antimicrobial activity. For instance, imidazole derivatives are known for their ability to disrupt microbial cell membranes and inhibit growth. The specific arrangement of functional groups in this compound may enhance its reactivity and biological activity compared to related compounds.

Case Studies

A study examining the biological activity of imidazole derivatives reported significant antimicrobial effects against various bacterial strains. The study highlighted that modifications to the imidazole ring could enhance the compound's efficacy against resistant strains .

Another investigation into similar compounds revealed their potential as anticancer agents. These compounds induced apoptosis in cancer cell lines through both extrinsic and intrinsic signaling pathways. The findings suggest that (Z)-3-(1H-imidazol-5-yl)(1,2,3-13C3)prop-2-enoic acid may exhibit similar anticancer properties due to its structural characteristics .

Comparative Analysis

The following table summarizes some compounds related to (Z)-3-(1H-imidazol-5-yl)(1,2,3-13C3)prop-2-enoic acid along with their biological activities:

Compound NameStructureBiological ActivityUnique Features
ImidazoleC3H4N2AntimicrobialBasic nitrogen enhances reactivity
4-AminoimidazoleC4H6N4AntifungalSubstituted amino group increases solubility
2-Pyridinecarboxylic AcidC6H5NO2AntioxidantCarboxylic acid group provides acidity

The unique features of (Z)-3-(1H-imidazol-5-yl)(1,2,3-13C3)prop-2-enoic acid may provide distinct advantages in both biological activity and analytical applications compared to these similar compounds.

Q & A

Q. How is this compound utilized in studying metal-mediated oxidative stress in biological systems?

  • Methodological Answer : As a ruthenium(II) ligand, it modulates redox activity. Cyclic voltammetry measures Ru(II/III) redox potentials, while EPR spectroscopy detects radical intermediates in Fenton-like reactions .

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